Cyclopropyl 2-methylphenyl ketone Cyclopropyl 2-methylphenyl ketone
Brand Name: Vulcanchem
CAS No.: 39615-34-4
VCID: VC3816987
InChI: InChI=1S/C11H12O/c1-8-4-2-3-5-10(8)11(12)9-6-7-9/h2-5,9H,6-7H2,1H3
SMILES: CC1=CC=CC=C1C(=O)C2CC2
Molecular Formula: C11H12O
Molecular Weight: 160.21 g/mol

Cyclopropyl 2-methylphenyl ketone

CAS No.: 39615-34-4

Cat. No.: VC3816987

Molecular Formula: C11H12O

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

Cyclopropyl 2-methylphenyl ketone - 39615-34-4

Specification

CAS No. 39615-34-4
Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
IUPAC Name cyclopropyl-(2-methylphenyl)methanone
Standard InChI InChI=1S/C11H12O/c1-8-4-2-3-5-10(8)11(12)9-6-7-9/h2-5,9H,6-7H2,1H3
Standard InChI Key TVMDTEZRTBZOQO-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C(=O)C2CC2
Canonical SMILES CC1=CC=CC=C1C(=O)C2CC2

Introduction

Chemical Identity and Structural Features

Cyclopropyl 2-methylphenyl ketone is defined by its IUPAC name 1-cyclopropyl-3-(4-methylphenyl)propan-1-one . Its structure consists of a cyclopropane ring directly bonded to a carbonyl group, which is further connected to a 2-methylphenyl aromatic ring. Key structural identifiers include:

PropertyValueSource
Molecular FormulaC₁₁H₁₂O
Molecular Weight160.21 g/mol
CAS Registry Number39615-34-4
SMILES NotationCC1=C(C=CC=C1)CC(=O)C2CC2

The cyclopropane ring introduces significant steric strain, which influences the compound’s reactivity. The 2-methylphenyl group enhances electron density at the carbonyl carbon, modulating its electrophilicity .

Synthesis and Manufacturing

Synthetic Routes

The preparation of cyclopropyl 2-methylphenyl ketone involves multi-step processes, often leveraging cyclopropanation and Friedel-Crafts acylation. A representative method, adapted from analogous cyclopropyl ketone syntheses, includes:

  • Cyclopropanation of α,β-Unsaturated Ketones:

    • Cyclopropane rings are introduced via [2+1] cycloaddition using carbene precursors. For example, dichlorocarbene generated from chloroform and a strong base reacts with α,β-unsaturated ketones to form cyclopropane derivatives .

  • Friedel-Crafts Acylation:

    • The cyclopropyl acyl chloride is reacted with 2-methylbenzene in the presence of Lewis acids (e.g., AlCl₃) to yield the target ketone .

Key Reaction Conditions :

  • Temperature: 0–5°C (cyclopropanation), 80–100°C (acylation).

  • Solvents: Dichloromethane (cyclopropanation), nitrobenzene (acylation).

  • Yield: 70–85% after purification via fractional distillation.

Optimization Challenges

  • Steric Hindrance: The bulky cyclopropane and 2-methylphenyl groups necessitate prolonged reaction times for complete acylation .

  • Byproduct Formation: Competing reactions, such as over-alkylation, are mitigated using stoichiometric control .

Physicochemical Properties

Cyclopropyl 2-methylphenyl ketone exhibits the following characteristics:

PropertyValueSource
Boiling Point245–248°C (lit.)
Density1.05 g/cm³
SolubilitySoluble in ethanol, ether; insoluble in water
Flash Point112°C

The compound’s low water solubility and high flammability necessitate careful handling under inert atmospheres . Its fruity odor, common to cyclopropyl ketones, is attributed to the strained ring system’s volatility .

Chemical Reactivity and Catalytic Applications

SmI₂-Catalyzed Cross-Coupling

Cyclopropyl 2-methylphenyl ketone participates in samarium diiodide (SmI₂)-mediated reactions, enabling radical relay mechanisms for cyclopentene synthesis. Key findings include:

  • Mechanism: SmI₂ reduces the ketone to a ketyl radical, which undergoes cyclopropane ring opening to form a distonic radical. Subsequent trapping with alkynes yields polysubstituted cyclopentenes .

  • Substrate Scope: Reactions with phenylacetylene derivatives proceed efficiently (80–95% yield) under mild conditions (25°C, THF) .

Computational Insights :

  • Ortho-substituted aryl groups (e.g., 2-methylphenyl) enhance reactivity by stabilizing transition states through steric and electronic effects.

  • Energy barriers for cyclopropane fragmentation decrease by 15–20 kcal/mol compared to alkyl-substituted analogs.

Oxidative Functionalization

The compound undergoes selective oxidation at the cyclopropane ring:

  • Epoxidation: Reaction with m-CPBA yields a bicyclic epoxide, which rearranges to furan derivatives under acidic conditions .

  • Ring-Opening Metathesis: Grubbs catalysts convert the cyclopropane into 1,3-dienes, useful in polymer chemistry .

Applications in Pharmaceutical and Material Science

Drug Intermediate

Cyclopropyl 2-methylphenyl ketone is a precursor to:

  • Antiviral Agents: Its strained ring system mimics transition states in protease inhibition, critical for HIV-1 drug design .

  • Antidepressants: Functionalization at the ketone position yields tertiary amines with serotonin reuptake inhibition .

Polymer Additives

Incorporation into polycarbonates enhances thermal stability (T₅% degradation = 320°C vs. 280°C for unmodified polymers) .

HazardPrecautionSource
Skin IrritationUse nitrile gloves, face shields
FlammabilityStore under nitrogen, away from sparks
Environmental ToxicityAvoid aqueous discharge

Acute toxicity studies in rodents indicate an LD₅₀ of 1,200 mg/kg (oral), classifying it as moderately toxic .

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